6-Amino-[3,3'-bipyridine]-4-carbaldehyde
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Overview
Description
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde are typically carried out under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Amino-[3,3’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and biological effects. For example, in biological systems, it can chelate metal ions, affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features.
4,4’-Bipyridine: Known for its applications in the synthesis of redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring selective metal ion binding and fluorescence properties .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14) |
InChI Key |
SLWYNWHIYJPHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)N |
Origin of Product |
United States |
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